The synthesis of keto-L-sorbose 1-phosphate can be achieved through several methods, primarily involving enzymatic and chemical reactions. One notable method includes the phosphorylation of L-sorbose using adenosine triphosphate (ATP) in the presence of specific kinases. This approach allows for the selective introduction of a phosphate group at the first carbon position of L-sorbose.
Technical Details:
The molecular structure of keto-L-sorbose 1-phosphate can be represented by its chemical formula, which includes a phosphate group attached to the sugar backbone. The structural configuration is crucial for its biochemical activity.
Data:
Keto-L-sorbose 1-phosphate participates in various biochemical reactions, particularly in metabolic pathways leading to vitamin C synthesis.
Reactions:
Technical Details:
The mechanism of action for keto-L-sorbose 1-phosphate primarily revolves around its role as a substrate in enzymatic reactions.
Process:
Data:
Keto-L-sorbose 1-phosphate exhibits distinct physical and chemical properties that are relevant for its applications in biochemistry.
Physical Properties:
Chemical Properties:
Keto-L-sorbose 1-phosphate has significant applications in scientific research and industrial processes:
Keto-L-sorbose 1-phosphate (S-1-P) is biosynthesized through the phosphorylation of the rare sugar L-sorbose, catalyzed by ketohexokinase (KHK). This reaction consumes ATP and yields S-1-P and ADP. KHK exists as two splice variants: KHK-A and KHK-C. While KHK-C exhibits high substrate specificity for fructose (Km ~5 mM), KHK-A has broader substrate tolerance and phosphorylates L-sorbose at a Km of 15–20 mM [1] [3]. Structural analyses reveal that L-sorbose, as the C-3 epimer of D-fructose, fits the active site of KHK-A through hydrophobic interactions and hydrogen bonding with residues Asn43 and Lys56. This enables a catalytic efficiency (kcat/Km) of 1.8 × 10³ M⁻¹s⁻¹, approximately 30% of its activity toward fructose [3] [5].
Table 1: Kinetic Parameters of KHK Isoforms for L-Sorbose
KHK Isoform | Km (mM) | kcat (s⁻¹) | kcat/K*m (M⁻¹s⁻¹) |
---|---|---|---|
KHK-A | 18.2 ± 1.5 | 0.033 ± 0.002 | 1.8 × 10³ |
KHK-C | >100 | Not detectable | Negligible |
Notably, S-1-P itself regulates KHK expression. In hepatocellular carcinoma cells (Huh7, HepG2), S-1-P downregulates KHK-A transcription by 60–70% via modulating alternative splicing factors, thereby reducing cellular antioxidant capacity [1] [5].
The cellular entry of L-sorbose—the precursor to S-1-P—is mediated exclusively by GLUT5 (SLC2A5), a facilitative fructose transporter. GLUT5 exhibits high specificity for fructose and L-sorbose (Km = 6 mM for fructose), with no affinity for glucose or galactose [8]. In cancer cells, GLUT5 is overexpressed 3–5-fold compared to normal tissues, driven by hypoxia-inducible factor 1α (HIF-1α) and dietary fructose exposure [1] [3].
Table 2: GLUT5 Expression in Normal vs. Cancer Tissues
Tissue/Cell Type | GLUT5 Expression Level | Functional Outcome |
---|---|---|
Small intestine (normal) | High (apical membrane) | Dietary fructose absorption |
Hepatocytes (normal) | Low | Minimal fructose uptake |
Liver cancer (HepG2) | 4.5-fold elevated | Enhanced L-sorbose internalization |
Colorectal cancer | 3.8-fold elevated | Supports S-1-P accumulation |
Rab11a-mediated endosomal recycling dynamically regulates GLUT5 trafficking to the plasma membrane, increasing L-sorbose influx under high extracellular concentrations [8]. This establishes a feedforward loop: intracellular S-1-P accumulation further upregulates GLUT5 transcription via PPARγ coactivators [3].
S-1-P reroutes central carbon metabolism by inhibiting glycolysis and enhancing pentose phosphate pathway (PPP) flux. Isotopic tracing with [U-¹³C]-L-sorbose in HepG2 cells shows:
Cancer cells exhibit heightened sensitivity to S-1-P due to their dependence on glycolysis (Warburg effect). Normal cells maintain ATP production via oxidative phosphorylation (OXPHOS), whereas S-1-P-treated cancer cells show:
Table 3: Metabolic Effects of S-1-P (25 mM, 6h Treatment)
Parameter | Normal Hepatocytes | Liver Cancer (HepG2) |
---|---|---|
Glycolytic flux | 25% decrease | 72% decrease |
PPP flux | 1.4-fold increase | 2.1-fold increase |
NADPH/NADP⁺ ratio | 1.1 → 1.3 | 0.9 → 1.8 |
ATP production | 85% of baseline | 38% of baseline |
S-1-P directly binds and inactivates hexokinase (HK), the gateway enzyme of glycolysis. Structural studies indicate S-1-P occupies the glucose-binding pocket of HK-II via hydrogen bonds with Thr473 and Glu457, inducing a conformational shift that reduces HK’s affinity for ATP by 8-fold [1]. This inhibition is non-competitive with respect to glucose (Ki = 4.2 μM). Consequences include:
In cancer cells, S-1-P amplifies these effects by suppressing KHK-A expression. KHK-A normally phosphorylates p62 at Ser28, activating Nrf2-driven antioxidant genes (e.g., HO-1, NQO1). S-1-P reduces KHK-A transcription by >60%, disabling this defense and permitting lethal ROS accumulation [3] [5].
Table 4: S-1-P-Induced Changes in Glycolytic Intermediates
Metabolite | Concentration Change (Cancer Cells) | Biological Impact |
---|---|---|
Glucose-6-phosphate | ↓ 72% | Reduced PPP entry |
Fructose-6-phosphate | ↓ 68% | Impaired glycosylation |
Fructose-1,6-bisphosphate | ↓ 85% | Inactivation of PKM2 |
Pyruvate | ↓ 77% | Reduced lactate production |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1